molecular formula C34H33ClF3NO3Zn+2 B10860522 RGX-104 Zinc CAS No. 2648455-06-3

RGX-104 Zinc

Cat. No.: B10860522
CAS No.: 2648455-06-3
M. Wt: 661.5 g/mol
InChI Key: FZCUECBYXSAFKV-GJFSDDNBSA-N
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Description

ABEQUOLIXRON ZINC is a small molecule compound with the molecular formula (C₃₄H₃₂ClF₃NO₃)₂.Zn. It is an investigational drug primarily studied for its potential therapeutic applications in oncology. The compound is known for its role as a liver X receptor (LXR) agonist, which targets apolipoprotein E (APOE) dysregulation and enhances anti-tumor immunity by inhibiting tumor angiogenesis and depleting myeloid-derived suppressor cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ABEQUOLIXRON ZINC involves multiple steps, starting with the preparation of the benzeneacetic acid derivative. The key steps include:

Industrial Production Methods

Industrial production of ABEQUOLIXRON ZINC follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

ABEQUOLIXRON ZINC undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of ABEQUOLIXRON ZINC, each with unique pharmacological properties and potential therapeutic applications .

Scientific Research Applications

Mechanism of Action

ABEQUOLIXRON ZINC exerts its effects by activating liver X receptors (LXR), which are nuclear receptors involved in regulating lipid metabolism and inflammation. The activation of LXR by ABEQUOLIXRON ZINC leads to:

    Inhibition of tumor angiogenesis: By targeting APOE dysregulation, the compound inhibits the formation of new blood vessels that supply tumors.

    Depletion of myeloid-derived suppressor cells: This enhances the immune response against tumors by reducing the population of cells that suppress immune activity.

    Activation of cytotoxic T lymphocytes: The compound promotes the activation of T cells that can target and destroy tumor cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ABEQUOLIXRON ZINC is unique due to its dual action as an LXR agonist and APOE activator. This dual mechanism allows it to target both lipid metabolism and immune regulation, making it a promising candidate for cancer therapy. Its ability to inhibit tumor angiogenesis and deplete myeloid-derived suppressor cells sets it apart from other compounds that primarily focus on a single pathway .

Properties

CAS No.

2648455-06-3

Molecular Formula

C34H33ClF3NO3Zn+2

Molecular Weight

661.5 g/mol

IUPAC Name

zinc;2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid

InChI

InChI=1S/C34H33ClF3NO3.Zn/c1-24(18-19-42-29-16-8-10-25(20-29)21-32(40)41)39(22-28-15-9-17-31(33(28)35)34(36,37)38)23-30(26-11-4-2-5-12-26)27-13-6-3-7-14-27;/h2-17,20,24,30H,18-19,21-23H2,1H3,(H,40,41);/q;+2/t24-;/m1./s1

InChI Key

FZCUECBYXSAFKV-GJFSDDNBSA-N

Isomeric SMILES

C[C@H](CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4.[Zn+2]

Canonical SMILES

CC(CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4.[Zn+2]

Origin of Product

United States

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